molecular formula C26H20BrN5O3S B12395617 hCAXII-IN-3

hCAXII-IN-3

Cat. No.: B12395617
M. Wt: 562.4 g/mol
InChI Key: SGXMKPRVRWHXBM-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of hCAXII-IN-3 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route generally includes:

Chemical Reactions Analysis

hCAXII-IN-3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

hCAXII-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

hCAXII-IN-3 exerts its effects by selectively binding to the active site of human carbonic anhydrase XII. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrase XII disrupts pH regulation within cells, leading to various downstream effects, including reduced cell proliferation and increased apoptosis in cancer cells .

The molecular targets and pathways involved in the action of this compound include the zinc ion in the active site of carbonic anhydrase XII, which is essential for the enzyme’s catalytic activity. By chelating the zinc ion, this compound effectively inhibits the enzyme’s function .

Comparison with Similar Compounds

hCAXII-IN-3 is unique among carbonic anhydrase inhibitors due to its high selectivity for carbonic anhydrase XII. Similar compounds include:

The uniqueness of this compound lies in its high selectivity and potency, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C26H20BrN5O3S

Molecular Weight

562.4 g/mol

IUPAC Name

4-[4-[[3-[(E)-3-(2-bromophenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C26H20BrN5O3S/c27-24-7-3-1-6-23(24)26(33)14-9-18-15-31(25-8-4-2-5-22(18)25)16-19-17-32(30-29-19)20-10-12-21(13-11-20)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-9+

InChI Key

SGXMKPRVRWHXBM-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)/C=C/C(=O)C5=CC=CC=C5Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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